3-Isopropyl-5-methyl-1H-indole 3-Isopropyl-5-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15994407
InChI: InChI=1S/C12H15N/c1-8(2)11-7-13-12-5-4-9(3)6-10(11)12/h4-8,13H,1-3H3
SMILES:
Molecular Formula: C12H15N
Molecular Weight: 173.25 g/mol

3-Isopropyl-5-methyl-1H-indole

CAS No.:

Cat. No.: VC15994407

Molecular Formula: C12H15N

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

3-Isopropyl-5-methyl-1H-indole -

Specification

Molecular Formula C12H15N
Molecular Weight 173.25 g/mol
IUPAC Name 5-methyl-3-propan-2-yl-1H-indole
Standard InChI InChI=1S/C12H15N/c1-8(2)11-7-13-12-5-4-9(3)6-10(11)12/h4-8,13H,1-3H3
Standard InChI Key QYTCWTXIKNBMQJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)NC=C2C(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Properties

3-Isopropyl-5-methyl-1H-indole features an indole core substituted with an isopropyl group at the 3-position and a methyl group at the 5-position. Its IUPAC name is 5-methyl-3-propan-2-yl-1H-indole, and its canonical SMILES representation is CC1=CC2=C(C=C1)NC=C2C(C)C. The compound’s three-dimensional structure enables interactions with biological targets, while its hydrophobic substituents enhance membrane permeability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H15N\text{C}_{12}\text{H}_{15}\text{N}
Molecular Weight173.25 g/mol
IUPAC Name5-methyl-3-propan-2-yl-1H-indole
Canonical SMILESCC1=CC2=C(C=C1)NC=C2C(C)C
InChI KeyQYTCWTXIKNBMQJ-UHFFFAOYSA-N

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals corresponding to the compound’s unique hydrogen environments. The methyl group at the 5-position appears as a singlet near δ\delta 2.3 ppm, while the isopropyl group’s methine proton resonates as a septet around δ\delta 2.9 ppm. The aromatic protons in the indole ring generate multiplet signals between δ\delta 6.8 and 7.2 ppm. Mass spectrometry (MS) confirms the molecular ion peak at m/z 173.25, consistent with its molecular weight.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 3-Isopropyl-5-methyl-1H-indole typically employs Fischer indole synthesis or transition-metal-catalyzed methods. A recent advancement involves iridium-catalyzed methylation using methanol as a feedstock, which introduces methyl groups regioselectively . For instance, reacting 3-isopropylindole with methanol under iridium catalysis yields the 5-methyl derivative with >80% efficiency .

Key Reaction Conditions

  • Catalyst: Iridium complexes (e.g., [Ir(cod)Cl]2\text{[Ir(cod)Cl]}_2)

  • Solvent: Toluene or dichloroethane

  • Temperature: 100–120°C

  • Duration: 12–24 hours

Industrial-Scale Optimization

Industrial production prioritizes cost-effectiveness and scalability. Multi-step processes often combine catalytic hydrogenation and Friedel-Crafts alkylation to install the isopropyl group. Solvent selection (e.g., acetic acid) and catalyst recycling are critical for minimizing waste.

Stability and Degradation Profile

Stability Under Standard Conditions

The compound remains stable at room temperature in inert atmospheres but degrades under extreme conditions. Accelerated stability studies indicate:

  • pH Sensitivity: Decomposition occurs at pH < 3 or > 10.

  • Thermal Stability: Stable up to 150°C; degradation products form above 200°C.

Table 2: Stability-Influencing Factors

FactorEffect on Stability
Light ExposurePromotes oxidative degradation
HumidityHydrolysis of substituents
Oxidizing AgentsRing oxidation to quinones
ApplicationMechanism
Anti-inflammatoryCOX-2 enzyme inhibition
NeuroprotectiveModulation of serotonin pathways
AntiviralViral protease inhibition

Industrial and Research Applications

Chemical Intermediate

The compound serves as a building block in synthesizing:

  • Dyes and Pigments: Due to its aromaticity and substituent reactivity.

  • Pharmaceuticals: As a precursor to kinase inhibitors.

Materials Science

Functionalized indoles are incorporated into organic semiconductors for their electron-rich properties.

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